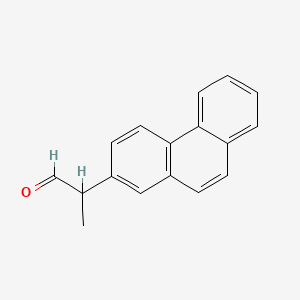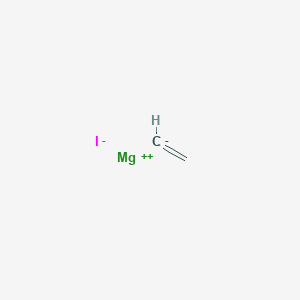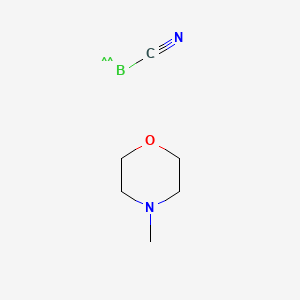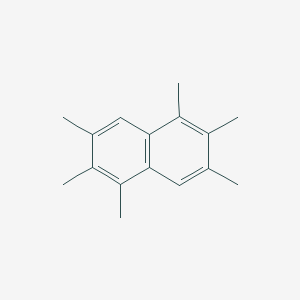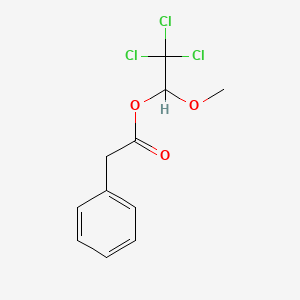
2,2,2-Trichloro-1-methoxyethyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-methoxyethyl phenylacetate is a chemical compound known for its unique structure and properties. It is characterized by the presence of three chlorine atoms, a methoxy group, and a phenylacetate moiety. This compound is often used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
The synthesis of 2,2,2-Trichloro-1-methoxyethyl phenylacetate typically involves the reaction of 2,2,2-trichloroethanol with phenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and a solvent such as dichloromethane. The reaction is carried out at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,2,2-Trichloro-1-methoxyethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-methoxyethyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-methoxyethyl phenylacetate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes it reactive towards nucleophiles, leading to the formation of covalent bonds with target molecules. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
2,2,2-Trichloro-1-methoxyethyl phenylacetate can be compared with other similar compounds such as:
2,2,2-Trichloro-1-phenylethanone: This compound has a similar trichloroethyl group but lacks the methoxy and acetate groups.
2,2,2-Trichloro-1-ethoxyethanol: This compound has an ethoxy group instead of a methoxy group.
2,2,2-Trichloro-1-methylethyl carbamate: This compound has a carbamate group instead of a phenylacetate group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Propiedades
Número CAS |
53068-69-2 |
|---|---|
Fórmula molecular |
C11H11Cl3O3 |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
(2,2,2-trichloro-1-methoxyethyl) 2-phenylacetate |
InChI |
InChI=1S/C11H11Cl3O3/c1-16-10(11(12,13)14)17-9(15)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 |
Clave InChI |
LXLYOWWTJGLLGR-UHFFFAOYSA-N |
SMILES canónico |
COC(C(Cl)(Cl)Cl)OC(=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


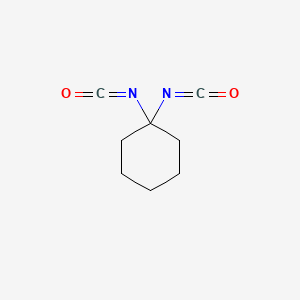
![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)

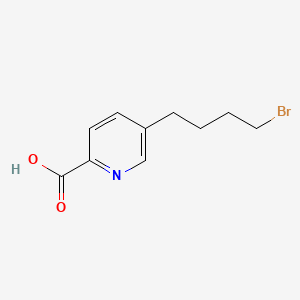
![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)

